molecular formula C14H10N4 B15289840 2,5-Di-4-pyridinylpyrazine

2,5-Di-4-pyridinylpyrazine

Cat. No.: B15289840
M. Wt: 234.26 g/mol
InChI Key: FUTRZGJUMRZSFH-UHFFFAOYSA-N
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Description

2,5-Di-4-pyridinylpyrazine: is an organic compound with the molecular formula C14H10N4 . It is a derivative of pyrazine, featuring two pyridine rings attached at the 2 and 5 positions of the pyrazine ring. This compound is known for its applications in the preparation of isonicotonic acid derivatives, which are used in the chemotherapy of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di-4-pyridinylpyrazine typically involves the coupling of pyridine derivatives with pyrazine. One common method is the reaction of 2,5-dibromopyrazine with 4-pyridylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Chemical Reactions Analysis

Types of Reactions: 2,5-Di-4-pyridinylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,5-Di-4-pyridinylpyrazine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes involved in metabolic pathways, inhibiting their activity.

    Pathways Involved: The compound’s interaction with enzymes affects carbohydrate and amino acid metabolism, leading to changes in cellular processes.

Comparison with Similar Compounds

Uniqueness: 2,5-Di-4-pyridinylpyrazine is unique due to its specific arrangement of pyridine rings, which imparts distinct electronic and steric properties. This arrangement makes it particularly effective in forming stable complexes with metals and enhances its utility in various applications, such as in OLEDs and as enzyme inhibitors .

Properties

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

2,5-dipyridin-4-ylpyrazine

InChI

InChI=1S/C14H10N4/c1-5-15-6-2-11(1)13-9-18-14(10-17-13)12-3-7-16-8-4-12/h1-10H

InChI Key

FUTRZGJUMRZSFH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CN=C(C=N2)C3=CC=NC=C3

Origin of Product

United States

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